[(1-Chloropropan-2-yl)oxy]benzene
Description
[(1-Chloropropan-2-yl)oxy]benzene is a chlorinated aromatic ether characterized by a benzene ring substituted with an oxygen-linked 1-chloropropan-2-yl group. The structural formula is C₆H₅-O-CH(CH₃)CH₂Cl, where the chlorine atom is positioned on the first carbon of the propan-2-yl chain. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to the reactivity of its chlorine substituent and the aromatic ether framework.
Properties
CAS No. |
13684-97-4 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloropropan-2-yloxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
QTBREQXZXJCAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxypropanyl chloride can be synthesized from 2-phenoxypropionic acid. The process involves dissolving 2-phenoxypropionic acid in an organic solvent, adding a catalyst, and controlling the temperature between 0-140°C. An acyl chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), is then added. The mixture is heated and refluxed while continuously stirring to complete the reaction .
Industrial Production Methods: In industrial settings, the production of 2-Phenoxypropanyl chloride follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxypropanyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Reacts with alcohols to form esters. This reaction often requires a base like pyridine to facilitate the process.
Thiols: Reacts with thiols to form thioesters, usually in the presence of a base.
Major Products:
- Amides
- Esters
- Thioesters
Scientific Research Applications
2-Phenoxypropanyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Phenoxypropanyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of [(1-Chloropropan-2-yl)oxy]benzene and related compounds:
Physical and Chemical Properties
- Polarity and Solubility: The target compound’s ether linkage and chlorine substituent confer moderate polarity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate. Compounds with additional chlorine (e.g., C₉H₁₀Cl₂) exhibit higher polarity and lower volatility . Methyl-substituted derivatives (e.g., C₁₀H₁₃Cl) are more lipophilic, favoring solubility in non-polar media .
Reactivity :
- Chlorine atoms on aliphatic chains (as in the target compound) are susceptible to nucleophilic substitution (e.g., SN2 reactions), enabling functionalization.
- Compounds with chloromethyl groups (e.g., C₁₀H₁₃ClO) may undergo hydrolysis or elimination reactions under basic conditions .
- Electron-withdrawing substituents (e.g., chlorine) deactivate the benzene ring toward electrophilic substitution, directing incoming groups to meta/para positions. Methyl groups, conversely, activate the ring for ortho/para substitution .
Biological Activity
[(1-Chloropropan-2-yl)oxy]benzene, also known by its CAS number 1125-66-2, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a chloropropanol moiety attached to a benzene ring. Its chemical structure can be represented as follows:
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.66 g/mol
- CAS Number : 1125-66-2
The compound exhibits properties typical of aryl ethers, which may influence its interactions with biological systems.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloropropan-2-yl group suggests potential activity as a substrate or inhibitor in enzymatic reactions.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. For instance, derivatives with similar structures have been tested against bacteria like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses. Compounds in its class have been linked to the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Properties
In a study published by Parchem, this compound was tested against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
A research article highlighted the anti-inflammatory effects of similar compounds in vitro. The study revealed that these compounds could reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines exposed to inflammatory stimuli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
